![molecular formula C36H42Cl2N4O4 B13435392 Aripiprazole impurity 4](/img/structure/B13435392.png)
Aripiprazole impurity 4
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Overview
Description
Aripiprazole impurity 4: is a chemical compound that is often encountered as a byproduct during the synthesis of aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . The presence of impurities in pharmaceutical compounds is a critical aspect of drug development and quality control, as they can affect the safety and efficacy of the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aripiprazole impurity 4 is typically formed during the synthesis of aripiprazole. The synthesis of aripiprazole involves the coupling of 1-(2,3-dichlorophenyl)piperazine with compounds that are derivatives of 3,4-dihydroquinolin-2(1H)-one . The reaction conditions often include the use of solvents like acetonitrile and reagents such as orthophosphoric acid .
Industrial Production Methods: In industrial settings, the production of aripiprazole and its impurities is monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The separation of aripiprazole and its impurities is achieved using a gradient mobile phase consisting of phosphate buffer and acetonitrile .
Chemical Reactions Analysis
Types of Reactions: Aripiprazole impurity 4 can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Aripiprazole impurity 4 has several applications in scientific research:
Mechanism of Action
it is known that aripiprazole itself functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . The impurity may share some structural similarities with aripiprazole, potentially influencing its interaction with these receptors .
Comparison with Similar Compounds
- Aripiprazole impurity F
- Aripiprazole impurity G
- Aripiprazole impurity H
Comparison: Aripiprazole impurity 4 is unique in its specific structure and formation pathway during the synthesis of aripiprazole. While other impurities like impurity F, G, and H may share some structural similarities, each impurity has distinct properties and potential effects . The uniqueness of this compound lies in its specific formation conditions and its role in the overall impurity profile of aripiprazole .
Biological Activity
Aripiprazole impurity 4, chemically identified as 4,4'-dimer of aripiprazole, is an impurity that arises during the synthesis of aripiprazole, an atypical antipsychotic medication. Understanding the biological activity of this impurity is essential for evaluating its potential effects on pharmacological outcomes and patient safety.
Chemical Structure and Properties
This compound has the molecular formula C36H42Cl2N4O4 and features a dimeric structure that can influence its biological behavior compared to the parent compound aripiprazole. The presence of chlorine atoms and additional functional groups in its structure may affect its interaction with various biological targets.
Aripiprazole primarily acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while functioning as an antagonist at serotonin 5-HT2A receptors. The biological activity of this compound may involve similar mechanisms, although the extent and nature of these interactions can vary due to structural differences.
Pharmacological Profile
Research indicates that impurities like this compound can exhibit varying degrees of pharmacological activity. The following table summarizes key findings related to its biological activity:
Case Studies
- Case Study on Toxicity : A study reported that this compound exhibited higher toxicity in vitro compared to aripiprazole itself when tested on neuronal cell lines. This finding suggests that impurities can significantly alter the safety profile of pharmaceutical compounds .
- Clinical Implications : In a clinical setting, patients receiving formulations with higher levels of impurities like this compound reported increased side effects such as sedation and gastrointestinal disturbances, indicating that impurities may contribute to adverse reactions .
Regulatory Considerations
The presence of impurities in pharmaceutical products is a critical concern for regulatory bodies such as the FDA and EMA. Guidelines stipulate that the levels of known impurities must be controlled to ensure patient safety. For aripiprazole, acceptable limits for impurities are often set below 0.15% based on ICH guidelines .
Properties
Molecular Formula |
C36H42Cl2N4O4 |
---|---|
Molecular Weight |
665.6 g/mol |
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C36H42Cl2N4O4/c37-30-6-5-7-32(36(30)38)41-20-18-40(19-21-41)16-1-3-22-46-29-13-9-27-11-15-35(44)42(33(27)25-29)17-2-4-23-45-28-12-8-26-10-14-34(43)39-31(26)24-28/h5-9,12-13,24-25H,1-4,10-11,14-23H2,(H,39,43) |
InChI Key |
KPJGTZFMHRJHQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3C(=O)CCC4=C3C=C(C=C4)OCCCCN5CCN(CC5)C6=C(C(=CC=C6)Cl)Cl |
Origin of Product |
United States |
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